3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: Starting with 2-methoxyphenylamine, the compound undergoes a reaction with 2-chloropyridine under basic conditions to form the 2-pyridinyl derivative.
Amination Reaction: The 2-pyridinyl derivative is then reacted with 3-aminobenzenemethanesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-2-pyridinylamine: Shares the pyridinyl and methoxyphenyl groups but lacks the sulfonamide moiety.
Benzenesulfonamide: Contains the sulfonamide group but lacks the pyridinyl and methoxyphenyl groups.
Uniqueness
3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[3-[[4-(2-methoxyphenyl)pyridin-2-yl]amino]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-18-8-3-2-7-17(18)15-9-10-21-19(12-15)22-16-6-4-5-14(11-16)13-26(20,23)24/h2-12H,13H2,1H3,(H,21,22)(H2,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMRMIUJTYQVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=C2)NC3=CC=CC(=C3)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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